molecular formula C16H16O5 B12091826 3-(Benzyloxy)-4,5-dimethoxybenzoic acid CAS No. 5651-55-8

3-(Benzyloxy)-4,5-dimethoxybenzoic acid

Cat. No.: B12091826
CAS No.: 5651-55-8
M. Wt: 288.29 g/mol
InChI Key: NUSWQOWJNXOCIA-UHFFFAOYSA-N
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Description

Structural Significance and Functional Group Analysis

The core of the molecule is a benzoic acid scaffold. The carboxylic acid group (-COOH) is the primary functional group, conferring acidic properties and serving as a key reaction site for transformations into esters, amides, acid chlorides, and other derivatives.

Flanking the substitution pattern are two methoxy (B1213986) groups (-OCH₃) at the C4 and C5 positions. These groups are strong electron-donators through resonance, increasing the electron density of the aromatic ring. This electronic influence affects the reactivity of the ring in electrophilic substitution reactions and modulates the acidity of the carboxyl group.

The benzyloxy group (-OCH₂C₆H₅) at the C3 position is essentially a benzyl (B1604629) ether. In synthetic chemistry, the benzyl group is a widely used protecting group for hydroxyl functions. Its presence suggests that 3-(Benzyloxy)-4,5-dimethoxybenzoic acid can be viewed as a protected form of its parent phenol (B47542), 3-hydroxy-4,5-dimethoxybenzoic acid. This protecting group is valued for its relative stability under a range of reaction conditions and its susceptibility to cleavage under specific, often reductive, conditions (e.g., catalytic hydrogenation).

The specific 1,3,4,5-substitution pattern distinguishes it from more commonly studied isomers, such as 4-(Benzyloxy)-3,5-dimethoxybenzoic acid (an isomer of the drug molecule Syringic acid). nih.gov This unique arrangement dictates the steric and electronic environment around each functional group, influencing its regiochemical behavior in further chemical modifications.

Interactive Table: Physicochemical Properties of 3-(Benzyloxy)-4,5-dimethoxybenzoic Acid

PropertyValue
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.29 g/mol
IUPAC Name 3-(Benzyloxy)-4,5-dimethoxybenzoic acid
Functional Groups Carboxylic Acid, Ether (Methoxy), Benzyl Ether

Note: Data is calculated based on the molecular structure.

Historical Context and Early Research Milestones

While specific research milestones for 3-(Benzyloxy)-4,5-dimethoxybenzoic acid are not prominent in the historical literature, its chemical lineage is rooted in the extensive study of gallic acid (3,4,5-trihydroxybenzoic acid) and its derivatives. Research into gallic acid derivatives dates back centuries due to their prevalence in the natural world.

The synthesis of this particular compound relies on well-established reactions developed over the last century. Key among these is the Williamson ether synthesis for the formation of the methoxy and benzyloxy groups, and the development of benzylation as a specific strategy for protecting hydroxyl groups. The selective protection of one hydroxyl group in a polyhydroxylated system, such as a gallic acid derivative, has been a long-standing challenge and area of research in organic synthesis. nih.gov

Early work on related compounds, such as the demethylation of 3,4,5-trimethoxybenzoic acid to produce syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), laid the groundwork for understanding the reactivity of these polysubstituted aromatic systems. google.com The existence of a commercially available hydrazide derivative, 3-(Benzyloxy)-4,5-dimethoxy-benzoic acid hydrazide, indicates that the parent acid serves as a stable, accessible precursor for further chemical elaboration, even if its own history is not deeply chronicled. sigmaaldrich.com

Relevance in Synthetic Organic Chemistry

The utility of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid in contemporary organic synthesis stems from its nature as a multifunctional building block. Its structure allows for a variety of selective chemical transformations, making it a potentially valuable intermediate in the synthesis of more complex target molecules.

A Protected Precursor: The most significant role of the compound is as a protected version of 3-hydroxy-4,5-dimethoxybenzoic acid. matrix-fine-chemicals.com The benzyl group at the 3-position can be selectively removed via catalytic hydrogenation without affecting the methoxy groups or the carboxylic acid (unless harsh conditions are used). This unmasks a reactive phenol, which can then participate in a range of reactions, including further alkylations, arylations, or use in coupling reactions. This protecting group strategy is fundamental in the synthesis of complex natural products and pharmaceutical agents.

Carboxylic Acid Moiety as a Synthetic Handle: The carboxyl group can be readily converted into other functionalities. For instance:

Esterification: Reaction with various alcohols can produce a library of esters.

Amidation: Coupling with amines, facilitated by standard peptide coupling reagents, yields amides. The known synthesis of the corresponding hydrazide is a testament to this reactivity. sigmaaldrich.com

Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding [3-(benzyloxy)-4,5-dimethoxyphenyl]methanol, adding another layer of synthetic versatility.

The strategic placement of the three ether linkages provides a scaffold that is found in numerous biologically active compounds, including flavonoids and alkaloids. Chemists can utilize this pre-functionalized aromatic ring as a starting point, modifying the carboxyl group and later deprotecting the hydroxyl group to complete the synthesis of a desired target. While specific, large-scale applications of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid are not widely reported, its structure represents a classic example of a strategically designed intermediate for advanced organic synthesis.

Properties

CAS No.

5651-55-8

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

3,4-dimethoxy-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H16O5/c1-19-13-8-12(16(17)18)9-14(15(13)20-2)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

NUSWQOWJNXOCIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)OC

Origin of Product

United States

Synthetic Methodologies for 3 Benzyloxy 4,5 Dimethoxybenzoic Acid

Retrosynthetic Analysis and Strategic Design

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, the primary disconnections involve the ether linkages and the carboxylic acid group. A logical retrosynthetic approach would involve disconnecting the benzyl (B1604629) ether, which points to a benzylation reaction as a key step. Further disconnection of the methoxy (B1213986) groups suggests a starting material with hydroxyl groups that can be methylated. Finally, the carboxylic acid can be derived from the hydrolysis of an ester or the oxidation of a corresponding aldehyde or alcohol.

This analysis often leads to readily available starting materials such as 3,4-dihydroxy-5-methoxybenzoic acid sigmaaldrich.combldpharm.comuni.lunih.gov or its corresponding methyl ester. The strategic design, therefore, revolves around the selective functionalization of these precursors, employing protective groups where necessary to achieve the desired substitution pattern.

Classical Synthetic Routes

Several classical synthetic routes have been established for the preparation of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid. These methods can be broadly categorized into direct functionalization of benzoic acid precursors and hydrolytic approaches from ester derivatives.

This approach involves the stepwise introduction of the benzyloxy and methoxy groups onto a pre-existing benzoic acid framework.

The introduction of the benzyloxy group is typically achieved through a Williamson ether synthesis. organic-chemistry.org This involves the reaction of a hydroxyl group with a benzyl halide, such as benzyl bromide, in the presence of a base. organic-chemistry.org For instance, starting from a dihydroxy-methoxybenzoic acid derivative, selective benzylation can be challenging. The choice of base and reaction conditions is crucial to favor the desired mono-benzylated product. Common bases used include sodium hydride (NaH) or milder bases like silver(I) oxide (Ag2O) for improved selectivity. organic-chemistry.org The reaction of 3-hydroxy-4,5-dimethoxybenzoic acid methyl ester with a benzylating agent would be a direct route to the corresponding benzylated ester.

The introduction of methoxy groups is generally accomplished by reacting hydroxyl groups with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, under basic conditions. google.com When starting with a precursor like 3,4-dihydroxy-5-methoxybenzoic acid, a key challenge is the selective methylation of the hydroxyl groups. sigmaaldrich.combldpharm.comuni.lunih.gov Often, it is more practical to start with a compound that already possesses the desired dimethoxy substitution pattern or to perform the methoxylation on a protected intermediate to avoid side reactions. For example, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) can be a precursor, though it would require modification of the substitution pattern. google.comsigmaaldrich.com

A common and efficient strategy involves the synthesis of the methyl or ethyl ester of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, followed by hydrolysis to yield the final carboxylic acid. chemspider.com The esterification of the starting benzoic acid derivative, such as 3,4-dihydroxy-5-methoxybenzoic acid, is an initial step. sigmaaldrich.combldpharm.comuni.lunih.gov This is followed by the sequential or selective benzylation and methoxylation of the hydroxyl groups on the ester.

The hydrolysis of the resulting ester, for example, methyl 3-(benzyloxy)-4,5-dimethoxybenzoate, is typically carried out under basic conditions using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. chemspider.com This method is often preferred as esters are generally more soluble in organic solvents used for the preceding functionalization steps, and their purification can be simpler than that of the corresponding carboxylic acids.

Table 1: Conditions for Ester Hydrolysis
Ester SubstrateReagentsConditionsYieldReference
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoateNaOH, H₂O, MethanolReflux, 4h95% chemspider.com

Protecting group chemistry is indispensable in the synthesis of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, particularly when dealing with multifunctional starting materials. libretexts.orgyoutube.comyoutube.com The hydroxyl and carboxylic acid groups have distinct reactivities that must be managed to ensure the desired transformations occur.

In a typical synthetic sequence starting from a dihydroxybenzoic acid derivative, one of the hydroxyl groups might be selectively protected while the other is benzylated. Subsequently, the remaining hydroxyl group can be methylated. Alternatively, the carboxylic acid group might be protected as an ester to prevent its interference with the benzylation and methoxylation reactions. chemspider.com The choice of protecting groups is dictated by their stability to the reaction conditions of the subsequent steps and the ease of their removal at the appropriate stage. For example, a tert-butyldimethylsilyl (TBDMS) group can be used to protect an alcohol, which can later be removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). youtube.com

Table 2: Common Protecting Groups in Organic Synthesis
Functional GroupProtecting GroupAbbreviationRemoval ConditionsReference
AlcoholBenzylBnHydrogenolysis (e.g., H₂, Pd/C) organic-chemistry.orglibretexts.org
Alcoholtert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF) youtube.com
AlcoholAcetylAcAcid or base libretexts.org
Carbonyl (Aldehyde/Ketone)Acetal/Ketal-Acid youtube.com
Aminetert-ButoxycarbonylBocAcid youtube.com

Chemical Transformations and Derivatization Studies of 3 Benzyloxy 4,5 Dimethoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 3-(Benzyloxy)-4,5-dimethoxybenzoic acid is a versatile functional group that readily undergoes a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives, including esters, amides, alcohols, and acid chlorides, which serve as important intermediates in the preparation of more complex molecules.

Esterification Reactions to Form Benzoate (B1203000) Esters

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation for 3-(Benzyloxy)-4,5-dimethoxybenzoic acid. This reaction is not only crucial for creating new chemical entities but also serves as a method for protecting the carboxylic acid group during multi-step syntheses. nih.gov Several methods can be employed to synthesize benzoate esters from this acid.

One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.comiajpr.com The reaction is typically heated to drive the equilibrium towards the formation of the ester and water. google.com For instance, the synthesis of ethyl 3,5-dimethoxybenzoate (B1226732) is achieved by boiling the corresponding acid in absolute ethanol (B145695) with concentrated sulfuric acid. google.com

Alternatively, esterification can be performed under milder conditions by first activating the carboxylic acid. A widely used method involves the reaction of the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and the desired alcohol. researchgate.net This method is particularly useful for sensitive substrates.

Another effective strategy is the alkylation of the carboxylate salt. The carboxylic acid can be deprotonated with a base like potassium carbonate or sodium hydroxide (B78521), followed by reaction with an alkyl halide (e.g., benzyl (B1604629) bromide) to yield the corresponding ester. orgsyn.org

The following table summarizes various conditions for esterification reactions applicable to benzoic acid derivatives.

Reaction Type Reagents and Conditions Typical Application Reference
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), conc. H₂SO₄, HeatSimple alkyl esters google.com
DCC CouplingAlcohol, DCC, DMAP, Dichloromethane, Room TempEsterification under mild conditions researchgate.net
Alkylation1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (e.g., Benzyl chloride)Synthesis of benzyl and other esters orgsyn.org
Acid Chloride Route1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine (B92270)For less reactive alcohols google.com

Amide and Hydrazide Formation

The carboxylic acid moiety of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid can be readily converted into amides and hydrazides, which are key structural motifs in many biologically active compounds. The most common method for amide synthesis involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide.

In a related procedure, amides can be formed directly from the carboxylic acid using coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the reaction between the carboxylic acid and an amine. This approach avoids the harsh conditions required for acid chloride formation.

Hydrazide derivatives are synthesized in a similar fashion. The methyl or ethyl ester of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid can be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol, under reflux conditions to yield the corresponding hydrazide. Alternatively, the acid chloride can be reacted with hydrazine to achieve the same transformation. These hydrazides are valuable intermediates for synthesizing various heterocyclic compounds. researchgate.net

The table below outlines typical reaction conditions for amide and hydrazide formation.

Product Type Starting Material Reagents and Conditions Reference
AmideCarboxylic Acid1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Pyridine) biosynth.com
AmideCarboxylic AcidAmine, Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF, CH₂Cl₂) researchgate.net
HydrazideEsterHydrazine Hydrate, Ethanol, Reflux researchgate.net

Reduction to Alcohol Derivatives

The carboxylic acid group of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid can be reduced to a primary alcohol, yielding (3-(Benzyloxy)-4,5-dimethoxyphenyl)methanol. This transformation is a key step in the synthesis of various compounds where a hydroxymethyl group is required.

Powerful reducing agents are necessary to reduce a carboxylic acid directly. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The process involves the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step using water and/or acid to liberate the final alcohol product.

An alternative to LiAlH₄ is the use of borane (B79455) (BH₃), often as a complex with tetrahydrofuran (BH₃·THF). Borane is a more selective reducing agent than LiAlH₄ and offers the advantage of not reducing ester or nitro groups, which can be beneficial in the synthesis of complex molecules.

In some synthetic routes, the reduction is performed on a related aldehyde rather than the carboxylic acid. For example, 3,4,5-trimethoxybenzaldehyde (B134019) is reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄) in methanol. google.com This suggests that if 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde were available, it could be similarly reduced under milder conditions than those required for the carboxylic acid.

The following table summarizes common methods for the reduction of benzoic acid derivatives to benzyl alcohols.

Starting Material Reagent Solvent Yield Reference
3,4,5-Trimethoxybenzoic Acid derivativeLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)High researchgate.net
3,4,5-TrimethoxybenzaldehydeSodium Borohydride (NaBH₄)Methanol94% google.com

Formation of Acid Chlorides and Anhydrides

For many synthetic applications, the carboxylic acid group of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid must be activated to increase its reactivity. Conversion to an acid chloride or an anhydride (B1165640) is a common strategy to achieve this.

Acid Chlorides: The most direct method for preparing the acid chloride, 3-(Benzyloxy)-4,5-dimethoxybenzoyl chloride, is by treating the parent carboxylic acid with thionyl chloride (SOCl₂). google.com The reaction can be run neat or in an inert solvent like toluene (B28343) or dichloromethane, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). google.com Oxalyl chloride, ((COCl)₂), is another effective reagent that often provides cleaner reactions and milder conditions, especially when used with a DMF catalyst in a solvent like THF.

Anhydrides: Symmetrical anhydrides can be synthesized by reacting the carboxylic acid with a dehydrating agent, such as acetic anhydride, or by reacting the acid chloride with a carboxylate salt. For instance, 3,4,5-trimethoxybenzoic acid anhydride has been prepared and is used as a pharmaceutical intermediate. biosynth.com The reaction of 3-(Benzyloxy)-4,5-dimethoxybenzoyl chloride with one equivalent of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid in the presence of a non-nucleophilic base like pyridine would yield the corresponding symmetrical anhydride.

These activated derivatives are not typically isolated but are used in situ for subsequent reactions, such as the formation of esters and amides.

Derivative Reagent(s) Conditions Reference
Acid ChlorideThionyl Chloride (SOCl₂)Heat, optional DMF catalyst google.com
Acid ChlorideOxalyl Chloride ((COCl)₂), cat. DMFInert solvent (e.g., THF), Room Temp google.com
AnhydrideAcid Chloride + Carboxylate SaltBase (e.g., Pyridine) biosynth.com

Transformations Involving the Benzyloxy Group

The benzyloxy group in 3-(Benzyloxy)-4,5-dimethoxybenzoic acid primarily functions as a protecting group for the phenolic hydroxyl. Its removal is a critical step in syntheses where the free phenol (B47542) is required for subsequent reactions or as the final target molecule.

Oxidative Cleavage to Corresponding Phenolic Compounds

The cleavage of the benzyl ether to unveil the free hydroxyl group, yielding 3-hydroxy-4,5-dimethoxybenzoic acid, can be accomplished through several methods. uni.lu While catalytic hydrogenolysis (H₂/Pd-C) is a standard method for benzyl group removal, oxidative cleavage offers an alternative pathway, particularly when other functional groups in the molecule are sensitive to reduction.

One effective reagent for the oxidative cleavage of benzyl ethers is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.govias.ac.in This reagent is particularly efficient for cleaving benzyl ethers that are electron-rich, such as those with methoxy (B1213986) substituents on the benzyl ring (p-methoxybenzyl or PMB ethers), but it can also be used for standard benzyl ethers. organic-chemistry.org The reaction mechanism is thought to involve a single-electron transfer from the electron-rich ether to DDQ, initiating the cleavage process. The reaction is typically performed in an inert solvent like dichloromethane, often with the addition of water. nih.gov

In a related transformation, selective demethylation of the methoxy group at the 4-position of 3,4,5-trimethoxybenzoic acid to produce 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) has been achieved using alkali hydroxides in ethylene (B1197577) glycol. google.com While this targets a methoxy rather than a benzyloxy group, it highlights methods for selective dealkylation on this core structure.

The following table details a key method for the cleavage of benzyl ethers.

Transformation Reagent Conditions Product Reference
O-Debenzylation2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)Dichloromethane/Water, Room Temp3-Hydroxy-4,5-dimethoxybenzoic acid nih.govias.ac.in
Catalytic HydrogenolysisH₂, Palladium on Carbon (Pd/C)Solvent (e.g., Ethanol, Ethyl Acetate)3-Hydroxy-4,5-dimethoxybenzoic acid organic-chemistry.org

Hydrogenolytic Deprotection and Related Cleavages

The benzyloxy group serves as a common protecting group for the phenol functionality at C-3. Its removal is a key step in many synthetic pathways to unveil the free hydroxyl group for further reaction or to yield the final target molecule.

Hydrogenolysis: The most conventional method for the cleavage of a benzyl ether is catalytic hydrogenolysis. youtube.com This reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). youtube.com The process is generally clean and high-yielding, proceeding under mild conditions. youtube.com The benzyl group is cleaved through the hydrogenolysis of the C-O bond, releasing toluene as a byproduct. youtube.com This method's selectivity allows for the removal of the benzyl ether without affecting other functional groups like the methoxy ethers or the carboxylic acid. youtube.com

Oxidative Cleavage: An alternative to hydrogenolysis is oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for this transformation. nih.govresearchgate.net While simple benzyl ethers react more slowly with DDQ than p-methoxybenzyl (PMB) ethers, the reaction can still be driven to completion. nih.gov This method is particularly useful when catalytic hydrogenation is incompatible with other functional groups present in the molecule, such as alkenes or alkynes. organic-chemistry.org Research on polymer-supported synthesis has utilized DDQ to cleave benzyl ethers from a resin, releasing the corresponding alcohol in good yields. researchgate.net

Below is a table summarizing common deprotection methods applicable to the benzyloxy group.

MethodReagents & ConditionsKey Features
Catalytic HydrogenolysisH₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate)High-yielding, clean reaction, selective for benzyl ethers over other ether types. youtube.com
Oxidative CleavageDDQ, CH₂Cl₂/H₂OUseful when hydrogenation is not viable; selectivity can be an issue with other sensitive groups. nih.govresearchgate.net
Acid-Catalyzed CleavageStrong acids (e.g., HBr, BBr₃)Can cleave benzyl ethers but may also affect methoxy ethers, leading to lower selectivity.

Chemical Modifications of the Dimethoxyaryl Core

The aromatic ring of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid is electron-rich due to the presence of three electron-donating substituents (one benzyloxy and two methoxy groups). This high electron density makes the ring susceptible to electrophilic attack and facilitates a variety of substitution reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The substituents on the benzene (B151609) ring dictate the rate and regioselectivity of the reaction. wikipedia.org The benzyloxy and methoxy groups are ortho-, para-directing and activating groups. In 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, the positions ortho to the benzyloxy group (C-2) and ortho to the C-5 methoxy group (C-6) are the most activated sites for electrophilic attack.

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The active electrophile is the nitronium ion (NO₂⁺). libretexts.org In a related synthesis starting from 3-methoxy-4-hydroxybenzoic acid, nitration was shown to proceed, yielding the nitro-substituted product, which could then be reduced to the corresponding amine. mdpi.com A similar outcome is expected for 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, with the nitro group entering at the C-2 or C-6 position.

Halogenation: Aromatic halogenation involves the substitution of a hydrogen atom with a halogen (Cl, Br, I). wikipedia.org This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a potent electrophile. msu.edu For highly activated rings, the reaction can sometimes proceed without a catalyst. Given the electron-rich nature of the dimethoxyaryl core, direct bromination or chlorination would be expected to occur readily at the available ortho positions.

ReactionTypical ReagentsExpected ProductReference
NitrationHNO₃, H₂SO₄2-Nitro-3-(benzyloxy)-4,5-dimethoxybenzoic acid libretexts.orgmdpi.com
BrominationBr₂, FeCl₃ (or no catalyst)2-Bromo-3-(benzyloxy)-4,5-dimethoxybenzoic acid wikipedia.orgmsu.edu
ChlorinationCl₂, AlCl₃ (or no catalyst)2-Chloro-3-(benzyloxy)-4,5-dimethoxybenzoic acid wikipedia.orgmsu.edu
Friedel-Crafts AcylationRCOCl, AlCl₃2-Acyl-3-(benzyloxy)-4,5-dimethoxybenzoic acid wikipedia.org

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction pathway is generally favored on electron-poor aromatic rings, typically those bearing strong electron-withdrawing groups (such as –NO₂) ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org

The dimethoxyaryl core of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid is inherently electron-rich and lacks a suitable leaving group, making it unreactive towards direct SNAr. For this type of transformation to occur, the ring must first be modified. For example, if the substrate were first halogenated and nitrated (as described in 3.3.1), the resulting nitro- and halo-substituted derivative could potentially undergo SNAr. The strong electron-withdrawing nitro group would stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of the halide by a nucleophile. libretexts.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium or nickel. nih.gov

To subject 3-(Benzyloxy)-4,5-dimethoxybenzoic acid to cross-coupling, it must first be functionalized with a suitable leaving group, typically a halogen, through electrophilic aromatic substitution (see 3.3.1). For instance, the synthesis of 2-Bromo-3-(benzyloxy)-4,5-dimethoxybenzoic acid would create a substrate suitable for various cross-coupling reactions.

Suzuki Coupling: This reaction couples an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. If 2-Bromo-3-(benzyloxy)-4,5-dimethoxybenzoic acid were reacted with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base, the product would be 2-substituted-3-(benzyloxy)-4,5-dimethoxybenzoic acid.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated compound (alkene) with an aryl or vinyl halide.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.

ReactionCoupling PartnersCatalyst/ConditionsPotential Product
Suzuki CouplingArylboronic acid (Ar-B(OH)₂) + Halogenated SubstratePd(PPh₃)₄, Base (e.g., Na₂CO₃)2-Aryl-3-(benzyloxy)-4,5-dimethoxybenzoic acid
Heck CouplingAlkene (e.g., Styrene) + Halogenated SubstratePd(OAc)₂, PPh₃, Base (e.g., Et₃N)2-Vinyl-3-(benzyloxy)-4,5-dimethoxybenzoic acid
Sonogashira CouplingTerminal Alkyne (R-C≡CH) + Halogenated SubstratePd(PPh₃)₄, CuI, Base (e.g., Et₃N)2-Alkynyl-3-(benzyloxy)-4,5-dimethoxybenzoic acid

Advanced Spectroscopic and Analytical Characterization of 3 Benzyloxy 4,5 Dimethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the structure of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule.

The aromatic region of the spectrum is of particular diagnostic importance. The two protons on the dimethoxy-substituted benzene (B151609) ring (labeled H-2 and H-6) are chemically equivalent and appear as a singlet, typically observed around δ 7.34 ppm. The five protons of the benzyl (B1604629) group's phenyl ring produce a more complex pattern, often appearing as a multiplet in the range of δ 7.30-7.45 ppm.

Interactive ¹H NMR Data Table for 3-(Benzyloxy)-4,5-dimethoxybenzoic Acid (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (B1202638) (TMS). Data is representative and may vary slightly based on solvent and experimental conditions.)

Proton Assignment Chemical Shift (δ ppm) Multiplicity Integration
H-2, H-6 (Aromatic)~ 7.34Singlet2H
Benzyl-H (Aromatic)~ 7.30-7.45Multiplet5H
-OCH₂- (Benzylic)~ 5.18Singlet2H
-OCH₃ (Methoxy)~ 3.91Singlet6H
-COOH (Carboxylic Acid)> 10Broad Singlet1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Complementing the proton NMR data, Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of the molecule. Each unique carbon atom in 3-(Benzyloxy)-4,5-dimethoxybenzoic acid gives rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield around δ 169-170 ppm. The aromatic carbons exhibit a range of chemical shifts. The carbon attached to the carboxylic acid group (C-1) is found near δ 125.1 ppm. The carbons bearing the methoxy (B1213986) groups (C-4, C-5) and the benzyloxy group (C-3) resonate in the δ 140-155 ppm region. Specifically, C-3 is often observed around δ 152.9 ppm, while C-4 and C-5 are in a similar range. The aromatic carbons C-2 and C-6 are typically found further upfield, near δ 109.5 ppm.

The carbons of the benzyl group are also clearly resolved. The benzylic methylene (B1212753) carbon (-OCH₂-) signal appears around δ 71.2 ppm. The carbons of the benzyl's phenyl ring show a series of peaks between δ 127 and δ 136 ppm. Finally, the methoxy carbons (-OCH₃) are the most shielded, appearing as a sharp signal at approximately δ 56.3 ppm.

Interactive ¹³C NMR Data Table for 3-(Benzyloxy)-4,5-dimethoxybenzoic Acid (Note: Chemical shifts (δ) are reported in parts per million (ppm). Data is representative.)

Carbon Assignment Chemical Shift (δ ppm)
-COOH (Carbonyl)~ 169.5
C-3 (Ar-O)~ 152.9
C-4, C-5 (Ar-O)~ 145-150
Benzyl C (ipso)~ 136.0
Benzyl C (ortho, meta, para)~ 127-129
C-1 (Ar-C)~ 125.1
C-2, C-6 (Ar-C)~ 109.5
-OCH₂- (Benzylic)~ 71.2
-OCH₃ (Methoxy)~ 56.3

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are often employed to unambiguously assign signals and elucidate the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, COSY would primarily show correlations within the benzyl group's aromatic ring, confirming the connectivity of these protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, it would definitively link the ¹H signal at δ 5.18 ppm to the ¹³C signal at δ 71.2 ppm (-OCH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments. For example, HMBC would show a correlation from the benzylic methylene protons (δ 5.18 ppm) to the aromatic carbon C-3, confirming the position of the benzyloxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can help to confirm the spatial arrangement of the substituent groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For 3-(Benzyloxy)-4,5-dimethoxybenzoic acid (C₁₆H₁₆O₅), the calculated exact mass is 288.0998 g/mol . An HRMS experiment would aim to measure the molecular ion's mass to within a few parts per million of this theoretical value, providing strong evidence for the assigned chemical formula and ruling out other potential structures with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. In ESI-MS, 3-(Benzyloxy)-4,5-dimethoxybenzoic acid is typically observed in negative ion mode.

The primary ion observed is the deprotonated molecule, [M-H]⁻, which would have an m/z value corresponding to the molecular weight minus the mass of a proton. For this compound, the expected [M-H]⁻ peak would be at an m/z of approximately 287.1. The detection of this ion confirms the molecular weight of the compound. Further fragmentation can be induced to provide structural information. A common fragmentation pathway involves the loss of the benzyl group, which is a stable carbocation, providing further confirmation of the structure.

Fragmentation Pathway Analysis

Mass spectrometry provides critical information regarding the molecular weight and structural fragments of a compound. In the analysis of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid (Molecular Weight: 288.29 g/mol ), electron ionization would lead to a molecular ion peak ([M]⁺) at an m/z of approximately 288. The subsequent fragmentation is predictable based on the functional groups present.

The fragmentation pathway for protonated benzoic acid and its derivatives often involves the competitive loss of molecules like water or carbon dioxide. researchgate.net For benzoic acid itself, the molecular ion peak is at m/z 122, with a prominent base peak at m/z 105, corresponding to the loss of a hydroxyl radical ([M-OH]⁺), and another significant fragment at m/z 77, representing the phenyl group. docbrown.info

For 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, the fragmentation is expected to follow several key pathways initiated by the ionization of the parent molecule.

Loss of the Benzyl Group: A primary fragmentation event is the cleavage of the benzylic ether bond, leading to the formation of a stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91.

Loss of Carboxyl Group Components: Similar to benzoic acid, fragmentation of the carboxylic acid moiety is expected. This includes the loss of a hydroxyl radical to give a fragment at m/z 271 ([M-OH]⁺) or the loss of the entire carboxyl group as COOH, resulting in a fragment at m/z 243 ([M-COOH]⁺).

McLafferty Rearrangement: A McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the benzylic position to the carbonyl oxygen, followed by the elimination of a neutral benzaldehyde (B42025) molecule, although this is generally less common for this structure.

Cleavage of Methoxy Groups: The loss of methyl radicals (•CH₃) from the methoxy groups can also occur, leading to fragments at [M-15]⁺ and [M-30]⁺.

A proposed fragmentation pathway would generate a series of characteristic ions, allowing for structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for 3-(Benzyloxy)-4,5-dimethoxybenzoic Acid

m/z ValueProposed Fragment IonDescription
288[C₁₆H₁₆O₅]⁺Molecular Ion (M⁺)
271[C₁₆H₁₅O₄]⁺Loss of hydroxyl radical (-OH)
243[C₁₅H₁₅O₃]⁺Loss of carboxyl radical (-COOH)
181[C₉H₉O₄]⁺Fragment corresponding to the dimethoxybenzoyl moiety after cleavage of the benzyl group
91[C₇H₇]⁺Tropylium ion from the benzyl group

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid would exhibit characteristic absorption bands corresponding to its constituent parts. By comparing with similar structures, such as 3,4,5-trimethoxybenzoic acid and other benzoic acid derivatives, a detailed spectral interpretation can be made. researchgate.netresearchgate.net

The key vibrational modes expected are:

O-H Stretch: A very broad absorption band characteristic of the carboxylic acid O-H bond, typically appearing in the range of 2500–3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and benzyl methylene groups appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, expected around 1680–1710 cm⁻¹. rsc.org

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several peaks in the 1450–1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations from the ether linkages (benzyloxy and methoxy groups) and the carboxylic acid will produce strong, complex bands in the 1100–1300 cm⁻¹ region.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations appear in the 690–900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for 3-(Benzyloxy)-4,5-dimethoxybenzoic Acid

Frequency Range (cm⁻¹)VibrationFunctional Group
2500-3300O-H Stretch (broad)Carboxylic Acid
3030-3100C-H StretchAromatic
2850-2960C-H StretchAliphatic (CH₂, CH₃)
1680-1710C=O Stretch (strong)Carboxylic Acid
1580-1610C=C StretchAromatic Ring
1450-1500C=C StretchAromatic Ring
1200-1300C-O StretchAryl Ether, Carboxylic Acid
1000-1150C-O StretchAlkyl Ether
690-900C-H Bending (out-of-plane)Aromatic

X-ray Crystallography for Solid-State Structure Elucidation

A key structural feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. nih.gov It is highly probable that 3-(Benzyloxy)-4,5-dimethoxybenzoic acid would also form such acid-acid homodimers.

Furthermore, the molecule contains two aromatic rings connected by an ether linkage. The dihedral angle between these two rings is a crucial structural parameter. In the related structure of 4-(benzyloxy)benzoic acid, this angle is approximately 39.76°. nih.gov A similar non-planar conformation is expected for 3-(Benzyloxy)-4,5-dimethoxybenzoic acid to minimize steric hindrance.

Table 3: Predicted Crystallographic Parameters for 3-(Benzyloxy)-4,5-dimethoxybenzoic Acid

ParameterPredicted Value/FeatureBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for similar organic acids
Space GroupP2₁/c or similar centrosymmetric groupConsistent with dimer formation
Key Supramolecular MotifCentrosymmetric R²₂(8) hydrogen-bonded dimerAnalogous to 4-(benzyloxy)benzoic acid nih.gov
Dihedral Angle (Aromatic Rings)~40-80°Based on 4-(benzyloxy)benzoic acid and 4-benzyloxy-3-methoxybenzonitrile nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the compound from reaction mixtures, assessing its purity, and for quantitative analysis.

HPLC is the premier technique for the analysis and purification of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method is well-suited for 3-(Benzyloxy)-4,5-dimethoxybenzoic acid. Such methods have been developed for a wide range of benzoic acid derivatives. upb.rounipi.it The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Table 4: Typical HPLC Parameters for Analysis

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid sielc.com
Flow Rate1.0 mL/min
DetectionUV-Vis at ~254 nm or Diode Array Detector (DAD)
TemperatureAmbient or controlled (e.g., 25 °C)

UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (typically < 2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity. The same principles of reverse-phase chromatography apply, but the system operates at much higher pressures. UPLC methods are scalable from HPLC and are particularly useful for high-throughput analysis. sielc.comsielc.com The conditions would be similar to HPLC but with a proportionally higher flow rate and a much shorter run time, often under 2-3 minutes.

TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor reaction progress, identify compounds, and determine purity. sigmaaldrich.com For 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation. The position of the spot, represented by its retention factor (Rƒ), is characteristic of the compound in a given solvent system.

Table 5: Typical TLC Conditions for Analysis

ParameterCondition
Stationary PhaseSilica gel 60 F₂₅₄ plate
Mobile PhaseEthyl Acetate / Hexane (e.g., 3:7 v/v) rsc.org
VisualizationUV light at 254 nm or staining (e.g., potassium permanganate (B83412) or bromocresol green) psu.edu
Expected Rƒ~0.3 - 0.6 (highly dependent on exact mobile phase composition)

Computational Chemistry and Theoretical Investigations of 3 Benzyloxy 4,5 Dimethoxybenzoic Acid

Molecular Modeling and Geometry Optimization

Molecular modeling is the foundational step in the computational investigation of any chemical compound. For 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, this process begins with the construction of a three-dimensional model of the molecule. The primary goal of this stage is to determine the most stable geometric arrangement of the atoms, known as the ground-state geometry. This is achieved through a process called geometry optimization.

Using computational chemistry software, an initial guess of the molecular structure is subjected to energy minimization calculations. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible potential energy. A widely used and robust method for this purpose is Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G(d,p). mdpi.comresearchgate.net The result of a successful geometry optimization is a stable structure where the net forces on all atoms are negligible.

From this optimized geometry, crucial structural parameters can be extracted. While specific data for 3-(Benzyloxy)-4,5-dimethoxybenzoic acid is not available, a hypothetical data table resulting from such a calculation would resemble the following:

Note on Data Table: The following table is a hypothetical representation of the kind of data that would be generated from a geometry optimization of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid. The values are not based on actual computational results.

ParameterAtom(s) InvolvedHypothetical Value
Bond Lengths (Å) C-C (aromatic)~1.39 Å
C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.35 Å
C-O (methoxy)~1.37 Å
C-O (benzyloxy)~1.38 Å
**Bond Angles (°) **O=C-O (carboxyl)~123°
C-O-C (ether)~118°
Dihedral Angles (°) O=C-O-H (carboxyl)~180° (for planarity)
C(aromatic)-O-C-C(benzyl)Variable (key to conformation)

This optimized structure is the basis for all further computational analyses, including the calculation of electronic and spectroscopic properties.

Quantum Chemical Calculations of Electronic Structure

Once the optimized geometry is obtained, quantum chemical calculations are employed to investigate the electronic structure of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its reactivity, stability, and spectroscopic behavior.

Key aspects of the electronic structure that are typically investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

Another important electronic property is the Molecular Electrostatic Potential (MEP). The MEP is a visual representation of the charge distribution on the surface of the molecule. It maps regions of negative electrostatic potential (typically associated with lone pairs of electrons on electronegative atoms like oxygen) and positive electrostatic potential (usually found around hydrogen atoms). For 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, an MEP surface would likely show negative potential around the carbonyl oxygen of the carboxylic acid and the oxygen atoms of the methoxy (B1213986) and benzyloxy groups, indicating sites susceptible to electrophilic attack.

While specific values for 3-(Benzyloxy)-4,5-dimethoxybenzoic acid are not available in the literature, a summary of typical electronic properties obtained from quantum chemical calculations would be presented as follows:

Note on Data Table: The following table is a hypothetical representation of electronic properties that would be calculated. The values are for illustrative purposes only.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity, stability
Dipole Moment2.5 DMolecular polarity

Spectroscopic Property Predictions and Correlations

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds. For 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, the most commonly calculated spectra would be Infrared (IR) and Nuclear Magnetic Resonance (NMR).

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending) and has a characteristic frequency and intensity. By comparing the calculated vibrational frequencies with an experimental IR spectrum, one can assign the observed absorption bands to specific functional groups. For instance, calculations would predict the characteristic stretching frequencies for the O-H and C=O bonds of the carboxylic acid group, the C-O bonds of the ether linkages, and the various C-H bonds of the aromatic rings.

Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. Current time information in Carroll County, US. These calculations predict the resonance frequencies of the different hydrogen and carbon nuclei in the molecule relative to a standard (e.g., tetramethylsilane). The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus, making them a powerful probe of molecular structure. Theoretical NMR data can help to assign the signals in an experimental spectrum and can be particularly useful for distinguishing between different isomers or conformers.

A hypothetical correlation between experimental and theoretical spectroscopic data might be presented as follows:

Note on Data Table: This table illustrates how theoretical spectroscopic data would be used. The values are not from actual calculations on the target molecule.

Functional Group/AtomTheoretical IR (cm⁻¹)Theoretical ¹H NMR (ppm)Theoretical ¹³C NMR (ppm)
O-H (Carboxylic Acid)~3400 (broad)~12-13-
C=O (Carboxylic Acid)~1700-~170
C-O (Methoxy)~1100-1250-~55-60
Aromatic C-H~3000-3100~6.5-8.0~110-150
Methoxy H-~3.8-4.0-
Methylene (B1212753) H (Benzyl)-~5.0-

Reaction Mechanism Studies through Computational Methods

Computational methods can be used to explore the potential chemical reactions of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid. By modeling the entire reaction pathway, from reactants to products, researchers can gain a detailed understanding of the reaction mechanism. This includes identifying any intermediate species and, most importantly, locating the transition state.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational software can search for and optimize the geometry of the transition state. The energy of the transition state is then used to calculate the activation energy of the reaction, which is a key determinant of the reaction rate.

For 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, one could computationally study reactions such as its esterification, the deprotonation of its carboxylic acid group, or the cleavage of the benzyl (B1604629) ether. For example, a study of its deprotonation would involve modeling the interaction of the benzoic acid with a base and calculating the energy profile as the proton is transferred. Such studies can provide insights into the acidity of the compound and its reactivity with various reagents. mdpi.com

Conformational Analysis and Energy Landscape Exploration

Due to the presence of several single bonds, 3-(Benzyloxy)-4,5-dimethoxybenzoic acid can exist in multiple conformations. The benzyloxy group, in particular, has significant rotational freedom around the C-O and O-C bonds. Conformational analysis aims to identify the different stable conformers (local minima on the potential energy surface) and to determine their relative energies.

A computational study on a related molecule, 3-(azidomethyl)benzoic acid, has shown that different conformers can even lead to the formation of different crystal structures (polymorphs). wikipedia.org A similar analysis for 3-(Benzyloxy)-4,5-dimethoxybenzoic acid would provide valuable information on its structural flexibility and the energetic landscape that governs its shape.

Applications of 3 Benzyloxy 4,5 Dimethoxybenzoic Acid in Diverse Chemical Research Fields

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of functional groups on the benzene (B151609) ring of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid makes it a pivotal precursor in multi-step organic syntheses. The carboxylic acid allows for a variety of coupling reactions, while the benzyloxy group serves as a readily cleavable protecting group for the phenolic oxygen, and the methoxy (B1213986) groups influence the electronic properties and reactivity of the aromatic ring.

Precursor for Advanced Pharmaceutical Scaffolds and Bioactive Molecules

While direct utilization of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid in the synthesis of marketed drugs is not extensively documented, its structural motifs are present in numerous bioactive molecules. The synthesis of the anticancer drug Bosutinib, for instance, commences from the closely related 3-methoxy-4-hydroxybenzoic acid. mdpi.com This synthesis involves a sequence of reactions including esterification, alkylation, nitration, reduction, cyclization, and amination to construct the final complex quinoline-based scaffold. mdpi.com This established synthetic route suggests a high potential for 3-(Benzyloxy)-4,5-dimethoxybenzoic acid to serve as a starting material for analogous complex pharmaceutical agents, where the benzyl (B1604629) group offers an alternative protective strategy during synthesis.

Furthermore, benzoic acid derivatives are fundamental building blocks for a wide array of pharmacologically active compounds. For instance, various substituted benzoic acids are employed in the synthesis of compounds with potential biological activities. The versatility of the carboxylic acid functional group allows for its conversion into esters, amides, and other functionalities, which are common linkages in drug molecules.

Precursor Derived Pharmaceutical Scaffold (Example) Therapeutic Area Key Synthetic Transformations
3-Methoxy-4-hydroxybenzoic acidBosutinibOncologyEsterification, Alkylation, Nitration, Reduction, Cyclization, Amination mdpi.com
Substituted Benzoic AcidsVarious Bioactive MoleculesMultipleAmide coupling, Esterification

Building Block for Natural Product Total Synthesis

The substitution pattern of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid is reminiscent of the building blocks required for the synthesis of certain classes of natural products, particularly lignans (B1203133) and alkaloids. Lignans, for example, are a large group of polyphenolic compounds found in plants, many of which exhibit interesting biological activities. mdpi.com The total synthesis of lignans often involves the coupling of two phenylpropanoid units. nih.gov While no direct total synthesis employing 3-(Benzyloxy)-4,5-dimethoxybenzoic acid has been reported, its structure makes it an attractive starting material for the synthesis of lignan (B3055560) precursors. For instance, the related 3,4,5-trimethoxybenzaldehyde (B134019) is a key component in the synthesis of the lignan podophyllotoxin (B1678966) and its analogues. nih.gov

The general strategy would involve the transformation of the carboxylic acid group of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid into other functionalities, such as an aldehyde or a halide, to enable its incorporation into the target natural product skeleton. The benzyloxy group can be selectively removed at a later stage of the synthesis to reveal a free hydroxyl group, a common feature in many natural products.

Natural Product Class Related Precursor Used in Synthesis Example Natural Product
LignansSinapic Acid, 3,4,5-TrimethoxybenzaldehydePodophyllotoxin, Thomasidioic Acid nih.gov
AlkaloidsSubstituted BenzaldehydesVarious

Synthesis of Heterocyclic Compounds

The functional groups of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid make it a suitable precursor for the synthesis of various heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and the development of new synthetic routes to these scaffolds is of significant importance.

One notable example is the synthesis of pyrimido[4,5-b]quinolines, which can be achieved through a one-pot, multi-component reaction involving a substituted benzaldehyde (B42025), dimedone, and 6-amino-1,3-dimethyluracil. nih.gov By reducing the carboxylic acid of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid to the corresponding aldehyde, it can be directly employed in this reaction to generate complex, fused heterocyclic systems. nih.gov These quinoline (B57606) derivatives are known to possess a range of biological activities, including acting as DNA binding agents. nih.gov

Furthermore, related nitroaromatic compounds have been used in the synthesis of benzisoxazoles and quinazolines. beilstein-journals.orgbeilstein-journals.org This suggests that nitration of the 3-(Benzyloxy)-4,5-dimethoxybenzoic acid ring could open up pathways to other important heterocyclic systems. For instance, the Davis reaction of nitro-arenes with arylacetonitriles yields benzisoxazoles, which can be further converted to ortho-aminobenzophenones and subsequently to quinolines and quinazolines. beilstein-journals.orgbeilstein-journals.org

Heterocyclic System Synthetic Strategy Key Reagents/Conditions
Pyrimido[4,5-b]quinolinesOne-pot multi-component reactionSubstituted benzaldehyde, dimedone, 6-amino-1,3-dimethyluracil, DABCO nih.gov
BenzisoxazolesDavis ReactionNitro-arene, arylacetonitrile, NaOH beilstein-journals.orgbeilstein-journals.org
Quinolines/QuinazolinesCondensation from ortho-aminobenzophenonesCarbonyl compounds or amines beilstein-journals.orgbeilstein-journals.org

Reagent in Methodological Development in Organic Chemistry

Currently, there is a lack of published research specifically detailing the use of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid as a reagent in the development of new synthetic methodologies.

Applications in Materials Science Research

The bifunctional nature of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, possessing both a carboxylic acid and a protected hydroxyl group, suggests its potential utility as a monomer or a precursor to monomers for the synthesis of functional polymers.

Polymer Chemistry Precursors

While specific examples of polymers derived directly from 3-(Benzyloxy)-4,5-dimethoxybenzoic acid are not prevalent in the literature, the general principles of polymer chemistry suggest its suitability for this purpose. The carboxylic acid group can readily undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The benzyloxy and methoxy groups on the aromatic ring would impart specific properties to the resulting polymer, such as thermal stability, solubility, and potential for further functionalization after debenzylation.

The synthesis of polyesters from various benzoic acid derivatives is a well-established field. For example, research on the synthesis of thermotropic polybenzoxazoles has utilized amino-hydroxybenzoic acid derivatives as monomers. This indicates the potential for similarly functionalized benzoic acids to be employed in the creation of high-performance polymers.

Polymer Type Potential Polymerization Reaction Co-monomer
PolyesterCondensation PolymerizationDiols
PolyamideCondensation PolymerizationDiamines

Supramolecular Assembly Components

The design and synthesis of molecules capable of spontaneous organization into well-defined, larger structures is a cornerstone of supramolecular chemistry. Benzoic acid derivatives with multiple alkoxy and benzyloxy groups are frequently employed as fundamental units for creating these assemblies due to their ability to form predictable intermolecular interactions, such as hydrogen bonding and π-π stacking.

Table 1: Illustrative Data on Self-Assembly Properties of Amphiphilic Dendrons Derived from Benzyloxy-Containing Aromatic Acids

Dendron StructureCritical Micelle Concentration (µM)Micelle Diameter (nm)
Conical Dendron2.66.0
Cylindrical Dendron4.912.0
Fluorescently Labeled Dendron3.58.5
Note: This table is illustrative, based on data for analogous compounds, to demonstrate the type of research findings in this area. nih.gov

Catalysis and Ligand Design Studies

In the field of catalysis, the development of sophisticated ligands that can precisely control the activity and selectivity of metal centers is of paramount importance. The rigid backbone and defined stereochemistry of ligands derived from substituted benzoic acids can create specific coordination environments around a metal ion.

While direct catalytic applications of ligands synthesized from 3-(Benzyloxy)-4,5-dimethoxybenzoic acid are not prominent in the literature, the structural motif is relevant to the design of new catalytic systems. The carboxylic acid can be converted into other coordinating groups, such as amides or esters, which can then bind to a metal center. The benzyloxy and methoxy groups can influence the electronic properties of the ligand, thereby modulating the reactivity of the catalyst. Furthermore, these bulky substituents can create a chiral pocket around the metal's active site, which could be exploited in asymmetric catalysis.

The synthesis of related heterocyclic structures, such as triazolopyridines from 4-benzyloxy-3-methoxybenzaldehyde, showcases how the benzyloxy-methoxyphenyl scaffold can be incorporated into larger, more complex molecules that are known to act as ligands for various metal ions. mdpi.com The benzyloxy group often serves as a protecting group during the synthesis of the ligand and can be removed in a final step to unmask a hydroxyl group, which could then participate in catalysis or alter the ligand's solubility and electronic properties.

Probes in Biochemical and Enzyme-Substrate Interaction Studies

Substituted benzoic acid derivatives are frequently used as scaffolds for the development of bioactive molecules, including enzyme inhibitors and biochemical probes. The specific substitution pattern on the aromatic ring is critical for achieving selective binding to the target protein.

The structure of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid is related to that of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a natural product known to exhibit various biological activities. The replacement of the hydroxyl group with a benzyloxy group in 3-(Benzyloxy)-4,5-dimethoxybenzoic acid could be a strategy to enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. This modification makes it a valuable intermediate in the synthesis of potential drug candidates.

For example, research on related 4,5-dimethoxy-2-nitrobenzohydrazide derivatives has explored their potential as antioxidant and anticholinergic agents, which are relevant to the study of neurodegenerative diseases. nih.gov These studies often involve the synthesis of a series of related compounds to establish structure-activity relationships (SAR). The 3-(Benzyloxy)-4,5-dimethoxybenzoic acid moiety could be incorporated into such synthetic schemes to probe how the placement and nature of the substituents affect the interaction with the target enzyme. The benzyloxy group, in particular, can engage in hydrophobic interactions within the active site of an enzyme, and its presence can be systematically compared with smaller groups like hydroxyl or methoxy to understand the binding requirements of the target.

Table 2: Example of Enzyme Inhibition Data for Related Hydrazone Derivatives

CompoundTarget Enzyme% Inhibition (at 2 µM)
Derivative 4dAcetylcholinesterase (AChE)>10%
Derivative 9aAcetylcholinesterase (AChE)>10%
Derivative 9cAcetylcholinesterase (AChE)>10%
Galantamine (Reference)Acetylcholinesterase (AChE)>90%
Note: This table presents data for analogous compounds to illustrate the nature of research in this field. nih.gov

Future Perspectives and Emerging Research Directions for 3 Benzyloxy 4,5 Dimethoxybenzoic Acid

Sustainable and Eco-Friendly Synthetic Methodologies

The future of synthesizing 3-(Benzyloxy)-4,5-dimethoxybenzoic acid and its parent compounds, such as veratric acid, is increasingly geared towards green chemistry principles to minimize environmental impact and improve efficiency. Traditional methods often rely on harsh reagents and solvents. google.com Emerging research focuses on adopting more sustainable practices.

Key areas for future development include:

Alternative Catalytic Systems: Research into novel catalysts is a primary focus. For instance, methods using silver nitrate (B79036) as a catalyst with hydrogen peroxide as the oxidant for the synthesis of veratric acid from 3,4-dimethoxybenzaldehyde (B141060) offer a cleaner alternative to traditional heavy metal oxidants. google.com Future work could adapt such systems for the selective oxidation of precursors to 3-(Benzyloxy)-4,5-dimethoxybenzoic acid.

Greener Solvents and Reaction Conditions: The use of aqueous or alcohol-water solvent systems, as demonstrated in the synthesis of veratric acid, reduces reliance on volatile organic compounds. google.com Further research into solvent-free reactions or the use of deep eutectic solvents could offer even more eco-friendly pathways.

Energy-Efficient Methods: Techniques like microwave-assisted and ultrasound-mediated synthesis are being explored for various heterocyclic compounds. mdpi.com These methods can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. mdpi.com Applying these technologies to the alkylation and oxidation steps required for synthesizing 3-(Benzyloxy)-4,5-dimethoxybenzoic acid is a promising future direction.

A comparative table of potential sustainable methods is presented below.

MethodologyTraditional ApproachPotential Sustainable AlternativeKey Advantages
Oxidation Permanganate (B83412) or DichromateHydrogen Peroxide with Silver Nitrate Catalyst google.comAvoids toxic heavy metals; byproduct is water.
Solvent System Dichloromethane, DMF researchgate.netAqueous/Alcohol Mixtures, Supercritical CO₂Reduced toxicity and environmental pollution. google.com
Energy Source Conventional Reflux/HeatingMicrowave Irradiation, Sonication mdpi.comFaster reaction rates, lower energy use, improved yields.
Starting Materials Petroleum-derived precursorsLignin-derived precursors (e.g., from acetovanillone) acs.orgUtilization of renewable biomass resources.

Exploration of Novel Derivatization Pathways and Reactivity

The molecular structure of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, featuring a carboxylic acid group, a bulky benzyloxy group, and two methoxy (B1213986) groups, offers diverse opportunities for novel derivatization. Future research is expected to move beyond simple derivatives like hydrazides sigmaaldrich.com to create more complex and functionalized molecules.

Carboxylic Acid Group Modification: The carboxyl group is a prime site for derivatization into esters, amides, and acid chlorides, serving as building blocks for more complex structures. For example, esterification with functionalized phenols can lead to new liquid crystalline materials, a pathway demonstrated with similar benzoic acid derivatives. nih.gov

Aromatic Ring Functionalization: While the ring is electron-rich due to the ether linkages, the steric hindrance from the benzyloxy group presents a challenge and an opportunity for regioselective reactions. Future studies could explore directed ortho-metalation or catalytic C-H activation to introduce new substituents onto the aromatic ring, creating a library of novel compounds.

Cleavage and Modification of Ether Linkages: Selective cleavage of the benzyloxy group versus the methoxy groups is a key pathway for further functionalization. The benzyloxy group can be readily removed via hydrogenolysis, unmasking a hydroxyl group for further reactions. This strategy is employed in the synthesis of chromane (B1220400) derivatives where a benzyloxy group is used as a protecting group. unimi.it Investigating selective demethylation of the methoxy groups could also yield new polyhydroxybenzoic acid derivatives.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid is crucial for optimizing existing protocols and designing new ones.

Future mechanistic studies will likely focus on:

Kinetics of Derivatization: Investigating the reaction kinetics of esterification or amidation can help in fine-tuning reaction conditions to maximize yield and minimize byproducts. The electronic and steric effects of the benzyloxy and methoxy substituents on the reactivity of the carboxyl group are of particular interest.

Regioselectivity of Aromatic Substitution: For reactions involving the aromatic ring, mechanistic studies, potentially using isotopic labeling, can elucidate the directing effects of the existing substituents. The interplay between the electron-donating nature of the ethers and the steric bulk of the benzyloxy group is a key area for investigation.

Catalytic Cycle Elucidation: In catalyzed reactions, such as C-H activation or cross-coupling, detailed studies are needed to understand the role of the catalyst and the ligands. Research on rhodium-catalyzed annulation of 3-methoxybenzoic acid has shown that weak non-covalent interactions can dictate regioselectivity, a phenomenon that could be highly relevant for the more complex 3-(Benzyloxy)-4,5-dimethoxybenzoic acid. mdpi.com

Expansion of Applications in Emerging Chemical Technologies

While currently used primarily as a chemical intermediate, the unique structure of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid suggests its potential for use in several emerging technologies.

Materials Science: The rigid benzoic acid core combined with the flexible ether groups makes this compound and its derivatives interesting candidates for the synthesis of functional materials. As seen with related molecules, it could serve as a precursor for liquid crystals, polymers with specific optical properties, or as a component in metal-organic frameworks (MOFs). nih.govchemicalbook.com The benzyloxy group, in particular, could be used to tune properties like solubility and thermal stability.

Ligand Development in Catalysis: The oxygen atoms in the methoxy and benzyloxy groups can act as coordination sites for metal ions. This suggests that derivatives of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid could be developed as ligands for homogeneous catalysis, potentially influencing the selectivity and activity of catalytic processes.

Precursors for Bioactive Scaffolds: The core structure is related to naturally occurring phenolic acids. Its derivatives could be explored as precursors for complex heterocyclic systems. For example, the synthesis of chromane derivatives from a related propargyloxy-benzyloxy-benzoic acid ester highlights a pathway to biologically relevant scaffolds. unimi.it

Integrated Computational and Experimental Approaches for Structure-Property Relationship Elucidation

The synergy between computational chemistry and experimental work is a powerful tool for accelerating research. For 3-(Benzyloxy)-4,5-dimethoxybenzoic acid, this integrated approach can provide deep insights into its behavior and guide the synthesis of new derivatives with targeted properties.

Density Functional Theory (DFT) Calculations: DFT is a versatile tool for predicting molecular properties. It can be used to calculate geometric parameters, electronic structures (such as HOMO-LUMO energy gaps), and molecular electrostatic potential maps. nih.gov Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies. mdpi.com DFT studies on substituted benzoic acids have successfully elucidated the effects of substituents on acidity and reactivity. mdpi.commdpi.com

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, researchers can correlate calculated molecular descriptors with experimentally observed properties. For example, QSPR has been used to predict the pKa of substituted benzoic acids in different solvents. researchgate.net This approach could be used to predict properties like solubility, reactivity, or even the liquid crystalline behavior of new derivatives before they are synthesized.

Reaction Pathway Modeling: Computational modeling can be used to map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. nih.gov This is invaluable for understanding reaction mechanisms and predicting the feasibility and selectivity of new derivatization strategies.

The table below summarizes how computational methods can guide future research on this compound.

Computational MethodApplication AreaPotential Insights
Density Functional Theory (DFT) Reactivity PredictionIdentification of reactive sites; prediction of acidity; analysis of substituent electronic effects. mdpi.com
DFT / Time-Dependent DFT (TD-DFT) Spectroscopic AnalysisPrediction of NMR, IR, and UV-Vis spectra to aid in structural characterization. nih.gov
Molecular Dynamics (MD) Simulation Conformational AnalysisUnderstanding the flexibility of the benzyloxy group and its impact on steric hindrance and intermolecular interactions.
Quantitative Structure-Property Relationship (QSPR) Property PredictionCorrelation of molecular structure with physical properties (e.g., melting point, solubility) to guide material design. researchgate.net
Reaction Pathway Modeling Mechanistic StudiesElucidation of reaction mechanisms; prediction of transition state energies and product selectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-(benzyloxy)-4,5-dimethoxybenzoic acid, and how are intermediates characterized?

  • Methodology : The synthesis typically involves benzyl protection of phenolic hydroxyl groups followed by methoxylation. For example, intermediates like 4-hydroxy-3,5-dimethoxybenzoic acid can be benzylated using benzyl bromide under basic conditions (K₂CO₃/DMF). Key intermediates are characterized via ¹H/¹³C NMR (e.g., benzyloxy proton signals at δ 4.9–5.2 ppm and aromatic protons in the dimethoxy region) and mass spectrometry (e.g., molecular ion peaks matching expected m/z values) .
  • Data Example :

IntermediateKey NMR SignalsMS (m/z)
4-hydroxy-3,5-dimethoxybenzoic acidδ 7.25 (s, 2H, Ar-H), δ 3.85 (s, 6H, OCH₃)212.08 [M+H]⁺

Q. How do solubility and stability of this compound influence experimental design?

  • Methodology : Solubility is pH-dependent due to the carboxylic acid group. In polar aprotic solvents (e.g., DMSO), solubility exceeds 50 mg/mL, while aqueous solubility requires neutralization (e.g., NaHCO₃). Stability studies under varying temperatures (2–8°C vs. room temperature) show degradation <5% over 6 months when stored in inert atmospheres .

Q. What analytical techniques are critical for purity assessment?

  • Methodology : HPLC with UV detection (λ = 254 nm) and HPLC-MS are standard. For example, a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities like unreacted benzyl bromide derivatives. Purity >95% is achievable with recrystallization (ethanol/water) .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy and methoxy groups influence reactivity in esterification?

  • Methodology : Computational studies (e.g., B3LYP/6-311+G(d,p) ) reveal steric hindrance from the benzyloxy group slows acylation kinetics. Experimental kinetic data (e.g., second-order rate constants for esterification with methanol) show a 30% reduction compared to 4,5-dimethoxybenzoic acid derivatives lacking the benzyl group. Electronic effects (via Hammett σ values) indicate methoxy groups donate electrons, reducing carboxylic acid acidity (pKa ≈ 3.8 vs. 2.9 for benzoic acid) .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

  • Methodology : Discrepancies in IC₅₀ values (e.g., anti-inflammatory activity in RAW264.7 vs. THP-1 cells) may arise from differential membrane permeability. Use logP measurements (experimental vs. calculated) and molecular dynamics simulations to correlate lipophilicity with cellular uptake. Validate with fluorescence-tagged analogs tracked via confocal microscopy .

Q. How are intramolecular interactions (e.g., buttressing effects) quantified in gas-phase thermochemical studies?

  • Methodology : Combustion calorimetry and sublimation enthalpy measurements (e.g., ΔsubH = 135 ± 3 kJ/mol) combined with ab initio calculations isolate steric interactions. For 3-(benzyloxy)-4,5-dimethoxybenzoic acid, the energy penalty from benzyl-methoxy crowding is ~8 kJ/mol higher than in 3,4-dimethoxy analogs .

Q. What protocols validate the compound’s quality in preclinical drug development?

  • Methodology : Follow ICH Q2(R1) guidelines for method validation. For example, a patent-pending HPLC protocol (CN115004024 B) uses a chiral column to resolve enantiomeric impurities, ensuring >99% enantiomeric excess. Accelerated stability testing (40°C/75% RH for 6 months) confirms no racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.